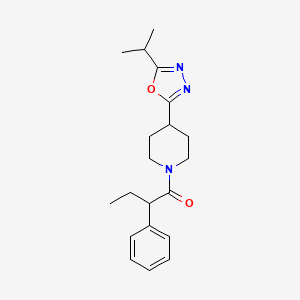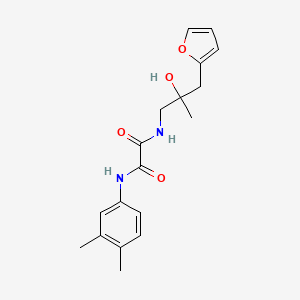
N1-(3,4-dimethylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an oxalamide group, which is a type of amide and is commonly found in various organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques can provide information about the types of bonds present in the molecule and their arrangement.Chemical Reactions Analysis
The compound, due to the presence of the furan ring, might undergo reactions similar to other furan-containing compounds. For instance, furans can participate in oxidation reactions to form carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the furan ring might contribute to its aromaticity and potentially its color .Aplicaciones Científicas De Investigación
Catalytic Applications
- Copper-Catalyzed Hydroxylation : The use of copper catalysts alongside oxalamide ligands, such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, enables the efficient hydroxylation of (hetero)aryl halides under mild conditions. This method has broad applicability, including the transformation of a wide range of (hetero)aryl chlorides and bromides into their corresponding phenols and hydroxylated heteroarenes with good to excellent yields, showcasing its potential in synthesizing hydroxylated compounds efficiently (Xia et al., 2016).
Synthetic Methodologies
- Novel Acid-Catalyzed Rearrangement : A novel one-pot synthetic approach has been developed for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which involves a Meinwald rearrangement followed by a new rearrangement sequence. This provides a high-yielding, operationally simple method for synthesizing anthranilic acid derivatives and oxalamides, indicating the versatility of oxalamides in complex organic synthesis (Mamedov et al., 2016).
Material Science
- Photopolymerization Initiators : In the context of polymer chemistry, certain oxalamide derivatives have been explored as photoinitiators for nitroxide-mediated photopolymerization. This highlights the utility of oxalamide compounds in advanced material science applications, particularly in the development of new materials through photopolymerization techniques (Guillaneuf et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-6-7-14(9-13(12)2)20-17(22)16(21)19-11-18(3,23)10-15-5-4-8-24-15/h4-9,23H,10-11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMDQCVERMAKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

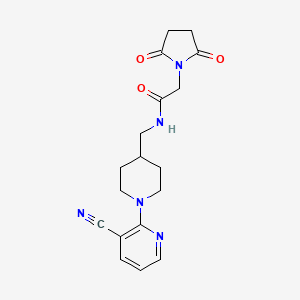

![2-(4-Methoxyphenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2765250.png)
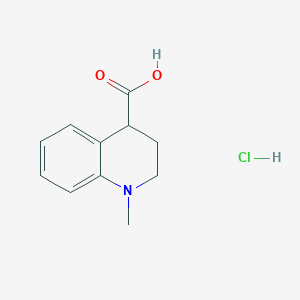
![N-(3-fluorobenzyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2765253.png)
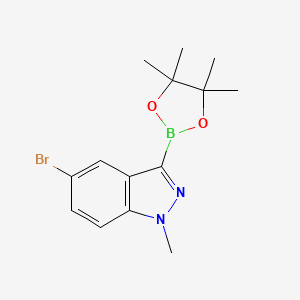
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2765257.png)
![3-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2765258.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2765260.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765261.png)
